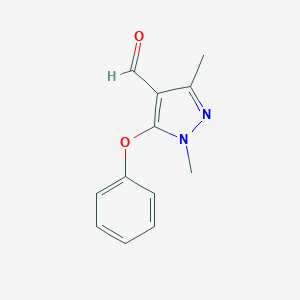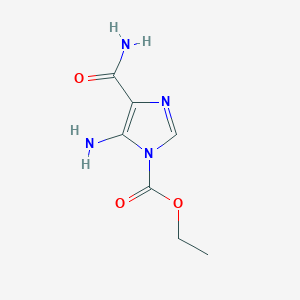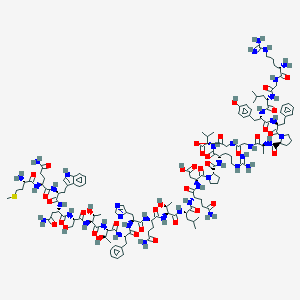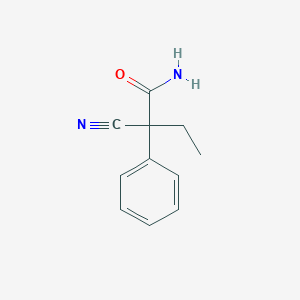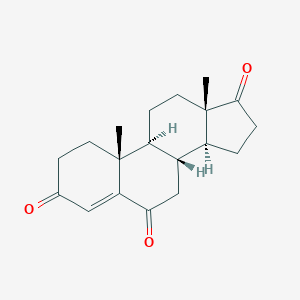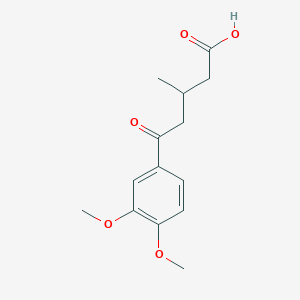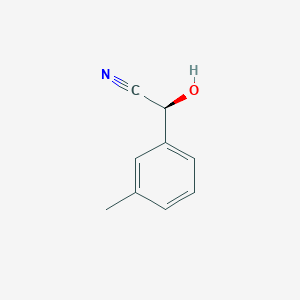
(S)-3-Methylmandelonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Methylmandelonitrile is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a chiral molecule that is commonly used as a building block in the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of (S)-3-Methylmandelonitrile is not fully understood. It is believed to act as a nucleophile in various reactions, such as nucleophilic addition and nucleophilic substitution. (S)-3-Methylmandelonitrile can also undergo hydrolysis to produce mandelic acid, which has been shown to have antibacterial and antifungal properties.
Efectos Bioquímicos Y Fisiológicos
(S)-3-Methylmandelonitrile has been shown to have biochemical and physiological effects in various organisms. In plants, it has been shown to have insecticidal properties by inhibiting the feeding behavior of insects. In mammals, it has been shown to have analgesic and anti-inflammatory properties by inhibiting the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S)-3-Methylmandelonitrile in lab experiments include its high purity, low toxicity, and ease of synthesis. However, the limitations include its high cost, low availability, and limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for the research on (S)-3-Methylmandelonitrile. One direction is to study its potential applications in drug discovery, particularly in the synthesis of new anticancer and antiviral agents. Another direction is to study its mechanism of action in more detail, particularly in its interactions with enzymes and other biomolecules. Finally, there is a need to develop new and more efficient synthesis methods for (S)-3-Methylmandelonitrile to improve its availability and reduce its cost.
Métodos De Síntesis
The synthesis of (S)-3-Methylmandelonitrile involves the reaction of 3-methylbenzaldehyde with sodium cyanide in the presence of a chiral catalyst. The reaction produces a racemic mixture of (R)- and (S)-3-Methylmandelonitrile, which can be separated using chiral chromatography. The yield of (S)-3-Methylmandelonitrile can be improved by optimizing the reaction conditions, such as the temperature, pressure, and catalyst concentration.
Aplicaciones Científicas De Investigación
(S)-3-Methylmandelonitrile has been used in various scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and natural products. It has been used as a building block in the synthesis of anticancer agents, antiviral agents, and insecticides. (S)-3-Methylmandelonitrile has also been used as a precursor for the synthesis of natural products, such as mandelonitrile and amygdalin.
Propiedades
Número CAS |
105367-21-3 |
|---|---|
Nombre del producto |
(S)-3-Methylmandelonitrile |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-2-(3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,1H3/t9-/m1/s1 |
Clave InChI |
QJOHNFPAIZBELI-SECBINFHSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)[C@@H](C#N)O |
SMILES |
CC1=CC(=CC=C1)C(C#N)O |
SMILES canónico |
CC1=CC(=CC=C1)C(C#N)O |
Sinónimos |
(S)-3-METHYLMANDELONITRILE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



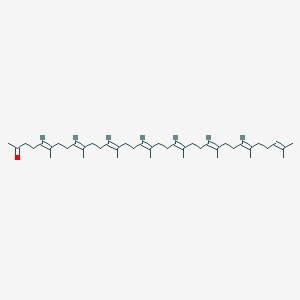
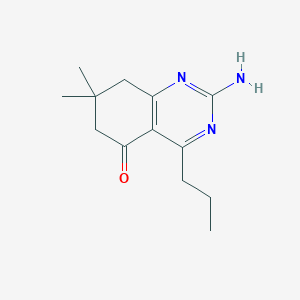
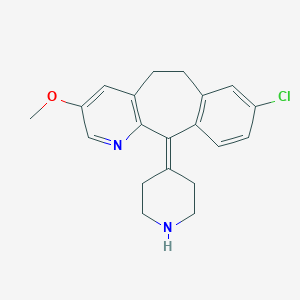
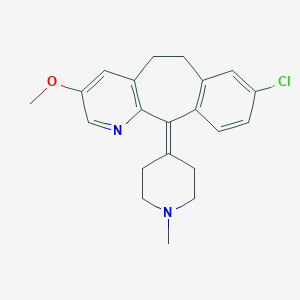
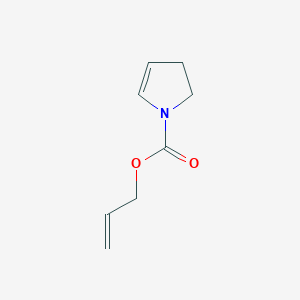
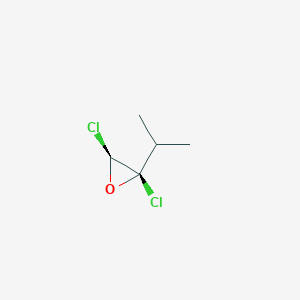
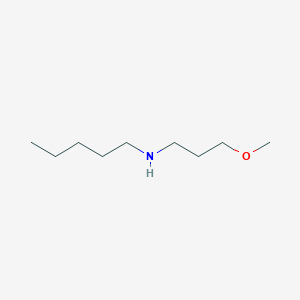
![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)
